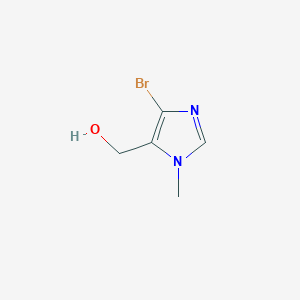

![molecular formula C27H21N3O3S B2504568 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922830-16-8](/img/structure/B2504568.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

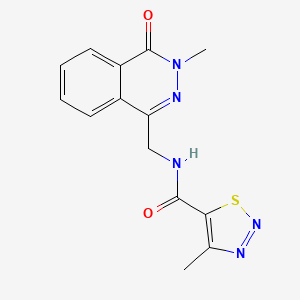

The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide" is a structurally complex molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple aromatic systems and potential for diverse intermolecular interactions. While the provided papers do not directly discuss this compound, they do provide insights into closely related benzamide derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a well-explored area, as seen in the papers provided. For instance, a series of N-substituted benzamides with various substituents on the benzamide ring were synthesized and characterized . Similarly, a range of benzamide derivatives was prepared to evaluate their gastrokinetic activity, indicating a methodical approach to modifying the N-4 substituent to achieve desired biological effects . These studies suggest that the synthesis of the compound would involve strategic functionalization of the benzamide core, possibly through condensation reactions, to introduce the methoxybenzo[d]thiazol and phenoxy-pyridinylmethyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their properties and interactions. The papers describe various conformations and modes of supramolecular aggregation, such as the half-chair conformation of the fused six-membered ring and different hydrogen bonding patterns leading to chains or complex sheets . The presence of substituents like fluorine and methoxy groups can influence the molecular conformation and packing in the crystal lattice , . These insights imply that "this compound" would also exhibit a specific conformation and supramolecular aggregation pattern, potentially involving π-π stacking and hydrogen bonding.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the electronic and steric effects of substituents on the benzamide ring. The papers do not provide direct information on the chemical reactions of such compounds, but the structural analysis suggests that the substituents can affect the electrophilic and nucleophilic centers within the molecule , , , . Therefore, "this compound" would likely undergo reactions typical for benzamides, such as acylation, amidation, or nucleophilic substitution, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of various functional groups can lead to a range of intermolecular interactions, affecting properties like solubility, melting point, and crystal packing , . For example, the presence of hydrogen bond donors and acceptors can lead to the formation of hydrogen-bonded dimers or chains, which can influence the compound's solubility and melting point . The compound , with its multiple aromatic rings and potential for diverse intermolecular interactions, is likely to have unique physical and chemical properties that would be interesting to explore experimentally.

Applications De Recherche Scientifique

Vascular Endothelial Growth Factor Receptor-2 Inhibition

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This enzyme inhibition is competitive with ATP and shows promising efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Anticancer Activity

Compounds structurally related to this compound have shown promising anticancer activity. For example, a Co(II) complex of related compounds demonstrated significant in vitro cytotoxicity in human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Properties

Several derivatives of this compound have been synthesized and screened for their antimicrobial activity. These compounds have shown variable and modest activity against various strains of bacteria and fungi (Patel et al., 2011).

Antifungal Agents

Some derivatives of this compound have been prepared and characterized for their potential as antifungal agents. These compounds were screened for antifungal activity, showing efficacy against certain fungal species (Narayana et al., 2004).

Topoisomerase Inhibition

A series of novel compounds, including derivatives of this compound, were synthesized and evaluated for their biological activities. These compounds acted as nonintercalative topo I and II dual catalytic inhibitors, inducing apoptosis in addition to G1 arrest in human breast cancer cells, with less DNA toxicity compared to other compounds (Kwon et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

It’s worth noting that benzothiazole derivatives have shown inhibitory activity against cox-1 . The inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound may affect the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammatory responses.

Propriétés

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3S/c1-32-21-13-14-25-23(16-21)29-27(34-25)30(18-19-8-7-15-28-17-19)26(31)22-11-5-6-12-24(22)33-20-9-3-2-4-10-20/h2-17H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBIIYQQQHHTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)